10-{3-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Overview
Description
The compound “10-{3-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a complex tricyclic structure with multiple functional groups, including a piperazine ring, a chlorinated aromatic ring, and a diazatricyclic core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorinated aromatic group, and the construction of the tricyclic core. Typical synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the Chlorinated Aromatic Group: This step may involve electrophilic aromatic substitution reactions using chlorinated precursors.
Construction of the Tricyclic Core: This complex step may require cyclization reactions, possibly involving intramolecular nucleophilic substitutions or cycloadditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of aromatic rings and nitrogen atoms makes it susceptible to oxidation reactions.
Reduction: Functional groups such as carbonyls can be reduced to alcohols or amines.
Substitution: Halogenated aromatic rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or halogenating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications as a drug candidate for treating diseases, given its complex structure and functional groups.
Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and cellular experiments.
Comparison with Similar Compounds
Similar Compounds
10-{3-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one: can be compared with other tricyclic compounds with similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its tricyclic structure, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
10-[3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN4O3/c1-19-10-11-21(30)17-25(19)32-12-14-33(15-13-32)27(35)20-6-5-7-22(16-20)34-28(36)31-24-18-29(34,2)37-26-9-4-3-8-23(24)26/h3-11,16-17,24H,12-15,18H2,1-2H3,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYAULGODRVVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C(=O)NC5CC4(OC6=CC=CC=C56)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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